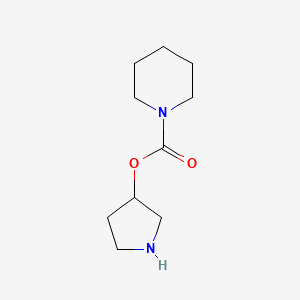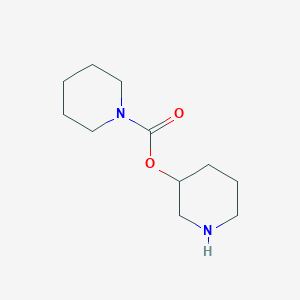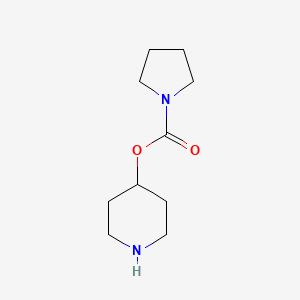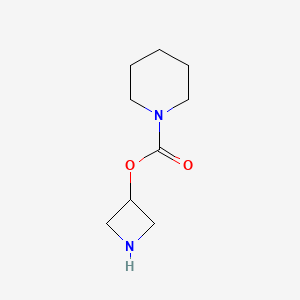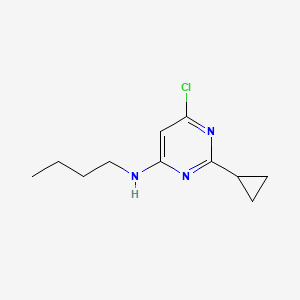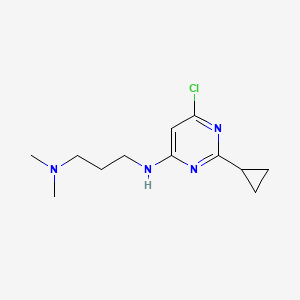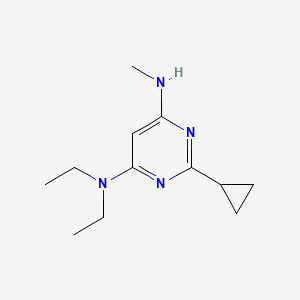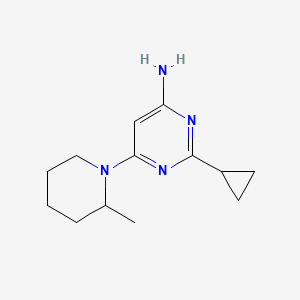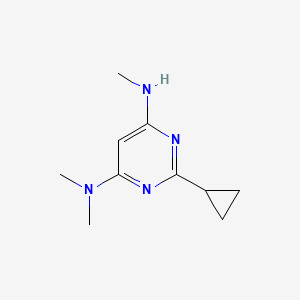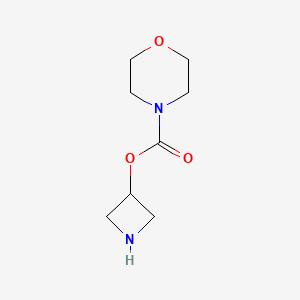
2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid
説明
2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid, commonly referred to as DMTSPA, is an organic compound that is used in a variety of scientific and industrial applications. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and methanol. DMTSPA has a melting point of approximately 145 °C and a boiling point of approximately 215 °C. It is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions.
科学的研究の応用
DMTSPA is widely used in scientific research as a reagent for organic synthesis. It is used to synthesize a variety of compounds, including amino acids, peptides, and pharmaceuticals. DMTSPA is also used to synthesize polymeric materials, such as polyurethanes and polyesters. In addition, DMTSPA is used in the synthesis of dyes and pigments, as well as in the synthesis of surfactants and catalysts.
作用機序
The mechanism of action of DMTSPA is based on its ability to act as a nucleophile. When it reacts with a electrophile, the nucleophile is attracted to the positive charge of the electrophile and forms a covalent bond. This covalent bond facilitates the formation of the desired product.
Biochemical and Physiological Effects
DMTSPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMTSPA can inhibit the growth of cancer cells and can also induce apoptosis. Additionally, DMTSPA has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The primary advantage of using DMTSPA in laboratory experiments is its low cost and availability. It is also relatively easy to use, making it an ideal reagent for organic synthesis. However, DMTSPA is a highly reactive compound and can be hazardous if not handled properly. It is also highly flammable and should be stored in a cool, dry place.
将来の方向性
There are many potential future directions for research involving DMTSPA. One potential area of research is the synthesis of novel compounds and materials using DMTSPA as a reagent. Additionally, further research into the biochemical and physiological effects of DMTSPA could lead to new treatments for a variety of diseases and conditions. Finally, further research into the safety and toxicity of DMTSPA could lead to improved safety protocols for laboratory experiments.
特性
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-9-4-6-10(7-5-9)17(15,16)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBXUDBDRJPZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(toluene-4-sulfonyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



